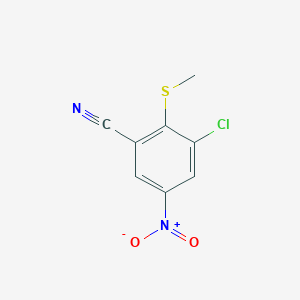

3-Chloro-2-(methylthio)-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

3-chloro-2-methylsulfanyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c1-14-8-5(4-10)2-6(11(12)13)3-7(8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAYRNKNWUCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile typically involves the nitration of 3-chloro-2-(methylthio)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylthio)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon with hydrogen gas.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

Major Products

Nucleophilic substitution: Products include substituted benzonitriles with various functional groups.

Reduction: The major product is 3-chloro-2-(methylthio)-5-aminobenzonitrile.

Oxidation: Products include 3-chloro-2-(methylsulfinyl)-5-nitrobenzonitrile and 3-chloro-2-(methylsulfonyl)-5-nitrobenzonitrile.

Scientific Research Applications

3-Chloro-2-(methylthio)-5-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique functional groups.

Agriculture: It may be used in the synthesis of agrochemicals, including herbicides and insecticides.

Materials Science: It can be utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the nitrile group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

(a) 2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile

- Substituents: Thio-linked 2-aminophenyl group at position 2, nitro at position 5.

- Key Differences: Replaces the methylthio group with a bulkier, hydrogen-bond-capable aminophenylthio moiety.

- Such modifications are critical in optimizing pharmacokinetic properties in drug candidates .

(b) 3-Chloro-4-hydroxy-5-methylbenzonitrile

- Substituents : Hydroxy (-OH) at position 4, methyl (-CH₃) at position 5.

- Key Differences : Lacks the nitro and methylthio groups but introduces a polar hydroxy group.

- Implications: The hydroxy group increases solubility in aqueous media but may reduce stability under acidic conditions.

(c) 3-Chloro-5-(trifluoromethyl)benzonitrile

- Substituents : Trifluoromethyl (-CF₃) at position 5.

- Key Differences : Replaces nitro with a strongly electron-withdrawing -CF₃ group.

- Implications : The -CF₃ group enhances lipophilicity (higher LogP) and metabolic stability, making this compound suitable for applications requiring prolonged biological activity, such as herbicides or CNS drugs .

Functional Analogs with Shared Substituent Types

(a) Ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate

- Substituents : Methylthio group on a thiophene ring.

- Key Differences : The thiophene core vs. benzonitrile aromatic system.

- Implications : The methylthio group in thiophenes (e.g., compound 2b in ) contributes to antibacterial activity, as seen in in vitro assays against Staphylococcus aureus. This suggests that the methylthio group in the target compound may similarly enhance bioactivity, though specific data are unavailable .

(b) 3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester (aroma compound in pineapples).

- Key Differences : Aliphatic vs. aromatic methylthio groups.

- Implications: Methylthio groups in volatile compounds contribute to sulfurous aromas, as seen in Tainong No. 4 pineapple. In contrast, the aromatic methylthio group in the target compound likely serves as a directing group in synthesis or a modulator of electronic effects .

Physicochemical Properties

| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 3-Chloro-2-(methylthio)-5-nitrobenzonitrile | 3-Cl, 2-SMe, 5-NO₂ | 243.68* | Not reported | Moderate in DMSO |

| 2-Methyl-3-nitrobenzyl chloride | 3-NO₂, 2-CH₃, 1-CH₂Cl | 185.60 | 42–46 | Low in water |

| 3-Chloro-4-fluorobenzonitrile | 3-Cl, 4-F | 155.56 | Not reported | High in acetone |

*Calculated using atomic masses. Data inferred from , and 14.

- Key Observations: The nitro group in the target compound increases molecular polarity, likely reducing volatility compared to non-nitro analogs. Methylthio groups generally enhance lipophilicity, improving compatibility with organic solvents .

Biological Activity

3-Chloro-2-(methylthio)-5-nitrobenzonitrile (CAS No. 1820703-59-0) is a synthetic compound with a unique arrangement of functional groups that may confer significant biological activity. Its molecular formula is C₈H₅ClN₂O₂S, and it possesses a molecular weight of approximately 196.59 g/mol. The compound features a benzene ring with a chlorine atom at the meta position, a nitro group at the para position, and a methylthio group at the ortho position relative to the nitrile group. This structural configuration is critical for its chemical reactivity and potential biological effects.

Synthesis and Structural Characterization

The synthesis of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile can be achieved through several methods, including:

- Nitration : Introduction of the nitro group into an appropriate benzene derivative.

- Chlorination : Selective chlorination to achieve the desired substitution pattern.

- Thioether Formation : Reaction of methylthiol with the appropriate chlorinated intermediate.

Spectroscopic methods such as IR and NMR have been employed to confirm the structure of synthesized compounds, demonstrating characteristic absorption bands that correlate with expected functional groups .

Biological Activity

Research into the biological activity of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile indicates potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds. Its structural similarities to other biologically active compounds suggest various mechanisms of action.

The compound's biological activity may stem from its interaction with specific biological targets, including enzymes and receptors. For example, thiol derivatives often exhibit antineuroinflammatory properties, which may extend to this compound due to its methylthio group .

Antimicrobial Activity

A study investigating structurally similar compounds found that derivatives with nitro and thio groups exhibited significant antimicrobial properties. While specific data on 3-Chloro-2-(methylthio)-5-nitrobenzonitrile is limited, its structural features suggest potential efficacy against bacterial strains .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to inhibit specific kinases involved in cancer progression. Research into similar compounds has shown that modifications in the benzene ring can enhance selectivity towards cancerous cells by targeting pathways associated with cell proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 2-Amino-3-chloro-5-nitrobenzonitrile | C₇H₄ClN₃O₂ | Contains an amino group | Antimicrobial |

| 4-Chloro-3-nitrobenzonitrile | C₇H₄ClN₂O₂ | Similar nitro and chloro groups | Used in dye synthesis |

| 2-Chloro-4-methylthio-6-nitroaniline | C₈H₈ClN₃O₂S | Contains an amine | Exhibits antibacterial properties |

This comparative analysis highlights that while 3-Chloro-2-(methylthio)-5-nitrobenzonitrile has not been extensively studied alone, its structural analogs demonstrate promising biological activities that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(methylthio)-5-nitrobenzonitrile, and how can reaction yields be improved?

- Methodology :

- Stepwise functionalization : Begin with a benzaldehyde precursor (e.g., 2-chloro-5-nitrobenzaldehyde) and introduce the methylthio group via nucleophilic substitution using sodium methanethiolate under inert conditions. Cyanide introduction can follow via Rosenmund-von Braun reaction with CuCN .

- Yield optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3). Purification via column chromatography (gradient elution) improves purity (>95%) .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

- Analytical workflow :

- NMR : Assign peaks based on substituent effects:

- ¹H NMR : Nitro groups deshield adjacent protons (δ 8.2–8.5 ppm for aromatic H), while methylthio (δ 2.5 ppm) and chloro groups influence splitting patterns .

- ¹³C NMR : Nitro groups shift carbons to δ 145–155 ppm; cyanide carbon appears at δ 115–120 ppm .

- IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of 3-Chloro-2-(methylthio)-5-nitrobenzonitrile?

- Approach :

- DFT calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λmax ~270–300 nm in acetonitrile) .

- Reactivity prediction : Simulate nucleophilic attack sites using Fukui indices; nitro and cyano groups are electron-withdrawing, directing electrophiles to the para position of the methylthio group .

Q. How can conflicting literature data on the compound’s solubility and stability be resolved?

- Contradiction analysis :

- Solubility discrepancies : Test in DMSO, DMF, and THF at 25°C using gravimetric analysis. Conflicting reports may arise from impurities; verify purity via HPLC (C18 column, 70:30 MeOH:H2O, retention time ~8.2 min) .

- Stability under light : Conduct accelerated degradation studies (UV irradiation at 254 nm for 24 hrs) and monitor via LC-MS for nitro group reduction or sulfide oxidation .

Q. What strategies enable selective functionalization of the nitro group while preserving the methylthio and cyano substituents?

- Experimental design :

- Catalytic hydrogenation : Use H2/Pd-C in ethanol at 50°C to reduce nitro to amine selectively. Avoid over-reduction by limiting H2 exposure (monitor via FTIR loss of NO2 peaks) .

- Protection of cyano group : Temporarily convert nitrile to amide using H2SO4/H2O, perform nitro group modification, then regenerate nitrile with PCl5 .

Data-Driven Research Questions

Q. How can researchers validate the compound’s biological activity predictions using in silico models?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (PDB ID: 1TQN). Compare binding affinities with analogs (e.g., 5-nitrobenzonitrile derivatives) .

- ADMET prediction : Employ SwissADME to assess bioavailability (%ABS <30% due to nitro group), and ProTox-II for toxicity profiling (hepatotoxicity risk >60%) .

Contradiction Resolution

Q. Why do reported melting points vary across studies, and how can this be addressed experimentally?

- Root cause : Impurities (e.g., residual solvents or byproducts) skew results.

- Verification :

- Perform DSC analysis (heating rate 10°C/min, N2 atmosphere) to obtain sharp endothermic peaks. Compare with recrystallized samples (solvent: ethanol/water 1:1) .

- Cross-validate with capillary melting point apparatus (reported range: 145–148°C) .

Advanced Analytical Challenges

Q. How can researchers differentiate between positional isomers in synthetic mixtures of nitrobenzonitrile derivatives?

- Separation techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.